molecular formula C13H21NO B142707 4-(2-(tert-Butylamino)ethyl)-2-methylphenol CAS No. 132183-64-3

4-(2-(tert-Butylamino)ethyl)-2-methylphenol

Cat. No. B142707
M. Wt: 207.31 g/mol
InChI Key: NZVRVWRGZWEPRX-UHFFFAOYSA-N
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Description

“4-(2-(tert-Butylamino)ethyl)-2-methylphenol” is a chemical compound with the molecular formula C13H21NO . It is also known by other names such as Dehydroxy albuterol and Dehydroxy salbutamol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, poly(2-(tert-butylamino)ethyl methacrylate) brushes (PTBAEMA) have been grown from mesoporous silica nanoparticles via surface-initiated atom transfer radical polymerization (SI-ATRP) .


Molecular Structure Analysis

The compound has been studied significantly using density functional theory (DFT) calculations by the B3LYP method at the 6-31++G(d,p) basis set level . The calculated results show that the structural parameters can be reproduced well with the predicted geometry .


Chemical Reactions Analysis

The compound’s reactivity sites such as the molecule’s nucleophilic, electrophilic, and radical attack have been explained using Fukui functions . Mulliken atomic charges are calculated for the determination of electronic charge distribution and reactive sites .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.31 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, and Rotatable Bond Count have been computed .

properties

IUPAC Name

4-[2-(tert-butylamino)ethyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10-9-11(5-6-12(10)15)7-8-14-13(2,3)4/h5-6,9,14-15H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVRVWRGZWEPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157411
Record name 4-(2-(tert-Butylamino)ethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(tert-Butylamino)ethyl)-2-methylphenol

CAS RN

132183-64-3
Record name Dehydroxy albuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132183643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(tert-Butylamino)ethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66GW932C5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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